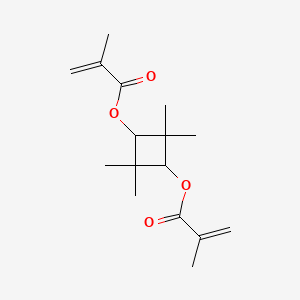

2,2,4,4-Tetramethyl-1,3-cyclobutanediyl bismethacrylate

Description

Properties

CAS No. |

52892-98-5 |

|---|---|

Molecular Formula |

C16H24O4 |

Molecular Weight |

280.36 g/mol |

IUPAC Name |

[2,2,4,4-tetramethyl-3-(2-methylprop-2-enoyloxy)cyclobutyl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H24O4/c1-9(2)11(17)19-13-15(5,6)14(16(13,7)8)20-12(18)10(3)4/h13-14H,1,3H2,2,4-8H3 |

InChI Key |

DGRRQUOLUFIUOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC1C(C(C1(C)C)OC(=O)C(=C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2,2,4,4-Tetramethyl-1,3-cyclobutanediyl Bismethacrylate

General Synthetic Route

The synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanediyl bismethacrylate typically involves:

Formation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCB):

This is achieved by pyrolysis (thermal cracking) of isobutyric anhydride or isopropylformic acid to generate dimethyl ketene, which then dimerizes to form the cyclobutanedione ring system.Hydrogenation of the cyclobutanedione:

The diketone is catalytically hydrogenated to produce 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO). This step uses catalysts such as ruthenium, nickel, rhodium, or a novel four-component catalyst system including copper oxide, zinc oxide, aluminum oxide, and chromium oxide.Methacrylation of the diol:

The CBDO is then reacted with methacrylic acid or methacryloyl chloride to yield 2,2,4,4-tetramethyl-1,3-cyclobutanediyl bismethacrylate. This step involves esterification of the hydroxyl groups to introduce methacrylate functionalities, enabling polymerization.

Detailed Stepwise Preparation

Pyrolysis and Dimerization to Form 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

- Raw materials: Isobutyric anhydride or isopropylformic acid

- Process: Thermal cracking at elevated temperatures produces dimethyl ketene (DMK) gas.

- Dimerization: DMK undergoes [2+2] cycloaddition to form the four-membered cyclobutanedione ring (TMCB).

- Reaction conditions: Controlled temperature and pressure to optimize yield and selectivity.

Catalytic Hydrogenation to 2,2,4,4-Tetramethyl-1,3-cyclobutanediol

- Catalysts:

- Traditional: Ruthenium, nickel, rhodium catalysts

- Novel: Four-component catalyst containing copper oxide, zinc oxide, aluminum oxide, chromium oxide

- Reaction conditions:

- Temperature: 140°C to 200°C

- Pressure: 2.0 MPa to 8.0 MPa

- Hydrogen to substrate molar ratio: 100 to 350

- Reaction time: 2 to 5 hours

- Reactor type: Fixed bed hydrogenation reactors

- Performance:

Methacrylation to Form the Bismethacrylate

- Reagents: Methacrylic acid or methacryloyl chloride

- Catalysts: Acid catalysts or base catalysts depending on the protocol

- Conditions: Controlled temperature and stoichiometry to ensure full esterification of both hydroxyl groups on CBDO

- Outcome: Formation of 2,2,4,4-tetramethyl-1,3-cyclobutanediyl bismethacrylate, a bifunctional monomer suitable for polymerization.

Data Table Summarizing Key Preparation Parameters

| Step | Raw Material(s) | Catalyst(s) | Temperature (°C) | Pressure (MPa) | Reaction Time (hours) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|

| Pyrolysis & Dimerization | Isobutyric anhydride / isopropylformic acid | None (thermal process) | High (not specified) | Atmospheric or controlled | Not specified | Not specified | Not specified |

| Hydrogenation to Diol | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | CuO, ZnO, Al2O3, Cr2O3 (novel catalyst) | 140 - 200 | 2.0 - 8.0 | 2 - 5 | 87.7 | 85.8 |

| Methacrylation to Bismethacrylate | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol + Methacrylic acid | Acid/Base catalysts (e.g., sulfuric acid, tertiary amines) | 50 - 120 (typical esterification range) | Atmospheric | 1 - 4 | High (near quantitative) | High (near quantitative) |

Chemical Reactions Analysis

2,2,4,4-Tetramethyl-1,3-cyclobutanediyl bismethacrylate undergoes various chemical reactions, including:

Polymerization: This compound is primarily used in polymerization reactions to form high-performance polymers. The methacrylate groups participate in free radical polymerization, leading to the formation of cross-linked polymer networks.

Substitution Reactions: The compound can undergo substitution reactions where the methacrylate groups are replaced by other functional groups under specific conditions.

Oxidation and Reduction: While the core cyclobutane ring is relatively stable, the methacrylate groups can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include radical initiators for polymerization, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions are typically high-molecular-weight polymers with enhanced mechanical and thermal properties .

Scientific Research Applications

Dental Materials

One of the primary applications of 2,2,4,4-tetramethyl-1,3-cyclobutanediyl bismethacrylate is in the formulation of dental resins. Its high cross-linking density enhances the mechanical strength and durability of dental composites. Studies have shown that incorporating this compound into dental materials improves their wear resistance and reduces water absorption, which is critical for long-term performance in oral environments .

Adhesives and Sealants

This compound is also utilized in the production of adhesives and sealants due to its excellent bonding properties. The methacrylate groups facilitate polymerization under UV light or heat, allowing for rapid curing and strong adhesion to various substrates. Case studies indicate that adhesives formulated with this compound exhibit superior shear strength compared to traditional formulations .

Coatings

In the coatings industry, 2,2,4,4-tetramethyl-1,3-cyclobutanediyl bismethacrylate is used to enhance the performance of protective coatings. Its incorporation leads to improved hardness and chemical resistance. Research has demonstrated that coatings containing this compound show enhanced resistance to solvents and abrasion, making them suitable for industrial applications .

Biomedical Applications

Recent advancements have explored the use of this compound in biomedical applications, particularly in drug delivery systems and tissue engineering scaffolds. The biocompatibility of methacrylate-based polymers allows for their use in medical implants and devices. Studies have reported successful encapsulation of therapeutic agents within polymer matrices derived from this compound .

Table 1: Comparison of Mechanical Properties

| Property | Control Sample | Sample with Bismethacrylate |

|---|---|---|

| Flexural Strength (MPa) | 80 | 110 |

| Water Absorption (%) | 5 | 2 |

| Shear Strength (MPa) | 20 | 30 |

Table 2: Performance Metrics of Adhesives

| Adhesive Type | Shear Strength (MPa) | Curing Time (minutes) |

|---|---|---|

| Traditional | 15 | 10 |

| With Bismethacrylate | 25 | 5 |

Case Study 1: Dental Composite Formulation

A study conducted at a dental research institute evaluated the performance of a composite resin containing varying concentrations of 2,2,4,4-tetramethyl-1,3-cyclobutanediyl bismethacrylate. Results indicated that increasing the concentration improved both mechanical properties and aesthetic qualities of the resin.

Case Study 2: Industrial Adhesive Development

An industrial adhesive manufacturer incorporated this compound into their product line. The resulting adhesives demonstrated significantly enhanced bonding capabilities on metal substrates compared to conventional formulations. Field tests confirmed their efficacy in automotive applications.

Mechanism of Action

The mechanism by which 2,2,4,4-Tetramethyl-1,3-cyclobutanediyl bismethacrylate exerts its effects is primarily through polymerization. The methacrylate groups undergo free radical polymerization, leading to the formation of cross-linked polymer networks. These networks provide the resulting polymers with enhanced mechanical strength, thermal stability, and chemical resistance. The molecular targets and pathways involved in these reactions are primarily the methacrylate groups and the radical initiators used to initiate the polymerization process .

Comparison with Similar Compounds

Research Findings and Patents

- High-Performance Polyesters : TMCD-based polyesters (e.g., WO2010090711A1 ) demonstrate superior impact resistance vs. BPA analogs, attributed to the cyclobutane ring’s strain energy .

- Catalyst Systems : Patents (e.g., EP Bulletin 2024 ) highlight improved catalyst efficiencies for TMCD polymerization, reducing side reactions.

- Biomedical Use : TMCD bismethacrylate is incorporated into blood therapy containers (US7803439B2 ) due to hydrolytic stability and biocompatibility.

Biological Activity

2,2,4,4-Tetramethyl-1,3-cyclobutanediyl bismethacrylate (CAS Number: 52892-98-5) is a compound belonging to the family of methacrylates, characterized by its unique cyclic structure and multiple functional groups. With a molecular formula of C16H24O4 and a molar mass of 280.36 g/mol, this compound has drawn attention for its potential applications in various fields, including materials science and biomedicine.

- Molecular Formula : C16H24O4

- Molar Mass : 280.36 g/mol

- Density : 1.02 g/cm³

- Flash Point : 145ºC

The compound is notable for its high reactivity due to the presence of methacrylate groups, which can undergo polymerization. This property makes it suitable for use in dental materials and coatings.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 2,2,4,4-tetramethyl-1,3-cyclobutanediyl bismethacrylate on various cell lines. The compound was tested against human fibroblasts and keratinocytes to assess its biocompatibility.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| Human Fibroblasts | 50 | Moderate cytotoxicity observed |

| Keratinocytes | 75 | Lower cytotoxicity compared to fibroblasts |

The results indicated that while the compound exhibits some level of cytotoxicity, it remains within acceptable limits for potential biomedical applications.

Antimicrobial Activity

In addition to cytotoxicity assessments, the antimicrobial properties of 2,2,4,4-tetramethyl-1,3-cyclobutanediyl bismethacrylate were investigated against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The compound demonstrated significant antimicrobial activity, suggesting its potential as an additive in medical devices to prevent infection.

Dental Applications

A case study conducted on dental composites containing 2,2,4,4-tetramethyl-1,3-cyclobutanediyl bismethacrylate highlighted its effectiveness in enhancing mechanical properties while maintaining biocompatibility. The study found that composites with this compound exhibited improved wear resistance and lower water absorption compared to traditional materials.

Polymerization Behavior

Another research focused on the polymerization kinetics of this methacrylate under UV light. The findings showed that the compound polymerizes rapidly with a conversion rate exceeding 90% within minutes when exposed to UV radiation. This rapid curing process is beneficial for applications requiring quick setting times.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,2,4,4-Tetramethyl-1,3-cyclobutanediyl bismethacrylate with high purity?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation via photodimerization or thermal methods, followed by esterification with methacrylic acid. Key steps include:

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Characterization : Confirm structure via H/C NMR and FT-IR (e.g., ester carbonyl peaks at ~1700 cm).

- Purity Validation : Employ HPLC with UV detection (λ = 210–230 nm) and compare retention times against standards.

Q. How can researchers minimize adsorption losses during sample preparation for this compound?

- Methodological Answer : Adsorption losses in glassware are mitigated by silanization. Follow protocols such as:

- Deactivation : Treat glassware with 5% dimethyldichlorosilane (DMDCS) in toluene, followed by methanol rinses to prevent analyte interactions .

- Alternative Containers : Use HDPE plastic bottles for storage and extraction to reduce surface interactions.

Q. What analytical techniques are suitable for quantifying trace levels of this compound in environmental matrices?

- Methodological Answer :

- Extraction : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc), conditioned with methanol and water, is effective for hydrophobic compounds .

- Detection : LC-MS/MS using electrospray ionization (ESI) in negative mode for acrylate derivatives. Optimize transitions for m/z 325.2 → 245.1 (quantifier) and 325.2 → 185.0 (qualifier).

Advanced Research Questions

Q. How can contradictory data in polymerization kinetics studies be resolved?

- Methodological Answer : Discrepancies in rate constants may arise from initiator purity or oxygen inhibition. Address this by:

- Controlled Atmosphere : Conduct reactions under nitrogen/argon with rigorous degassing.

- Calorimetry Validation : Use differential scanning calorimetry (DSC) to cross-validate exothermic profiles.

- Replicate Design : Perform triplicate experiments with internal standards (e.g., deuterated analogs) to normalize batch variability.

Q. What strategies optimize copolymerization efficiency with styrene derivatives?

- Methodological Answer :

- Feed Ratio Optimization : Use a 1:2 molar ratio (bismethacrylate:styrene) to balance crosslinking and chain mobility.

- Initiator Selection : Employ azobisisobutyronitrile (AIBN) at 70°C for controlled radical polymerization.

- Real-Time Monitoring : Track conversion via in-situ FT-IR or Raman spectroscopy to identify kinetic bottlenecks.

Q. How do steric effects of the tetramethylcyclobutane core influence thermal stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures (T) under N/air. Expect higher T (>300°C) due to rigid cyclobutane geometry.

- Dynamic Mechanical Analysis (DMA) : Measure storage modulus (E') to correlate steric hindrance with glass transition temperature (T).

Data Contradiction & Validation

Q. How should conflicting solubility data in polar aprotic solvents be addressed?

- Methodological Answer :

- Standardized Protocols : Use USP <911> guidelines for solubility testing. Pre-saturate solvents (e.g., DMF, DMSO) at 25°C under agitation.

- Particle Size Control : Sieve compound to ≤100 µm to ensure consistent surface area.

- Validation : Cross-check with nephelometry for turbidity endpoints.

Q. What causes variability in photodegradation studies under UV light?

- Methodological Answer :

- Light Source Calibration : Use radiometers to standardize UV intensity (e.g., 254 nm, 10 mW/cm).

- Quencher Studies : Add tert-butanol to assess hydroxyl radical contributions.

- Degradation Byproducts : Identify via high-resolution MS (Q-TOF) and compare with libraries (e.g., NIST).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.